
2,2',2'',2'''-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) is a complex organic compound featuring a benzene core substituted with four benzothiazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with benzothiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium cyanide, which facilitates the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole groups into their corresponding amines.
Substitution: The benzothiazole groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive benzothiazole groups.
Mecanismo De Acción
The mechanism by which 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The benzothiazole groups can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetonitrile: Similar in structure but with acetonitrile groups instead of benzothiazole groups.
1,2,4,5-Benzenetetracarboxylic acid: Another benzene derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks.
Uniqueness
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) is unique due to its combination of a benzene core with multiple benzothiazole groups, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
51577-19-6 |
|---|---|
Fórmula molecular |
C34H18N4S4 |
Peso molecular |
610.8 g/mol |
Nombre IUPAC |
2-[2,4,5-tris(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C34H18N4S4/c1-5-13-27-23(9-1)35-31(39-27)19-17-21(33-37-25-11-3-7-15-29(25)41-33)22(34-38-26-12-4-8-16-30(26)42-34)18-20(19)32-36-24-10-2-6-14-28(24)40-32/h1-18H |
Clave InChI |
CLKLBYMMBCBUDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3C4=NC5=CC=CC=C5S4)C6=NC7=CC=CC=C7S6)C8=NC9=CC=CC=C9S8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
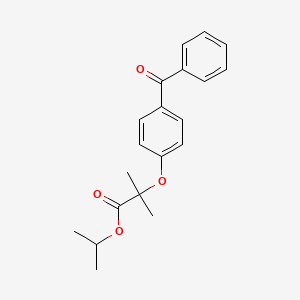

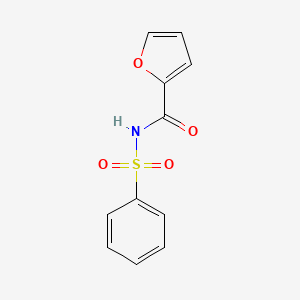
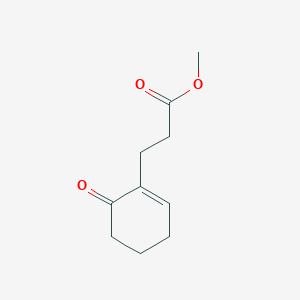
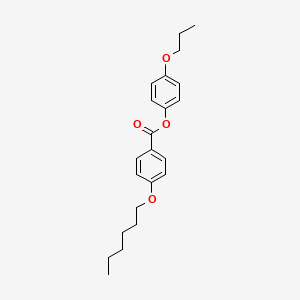


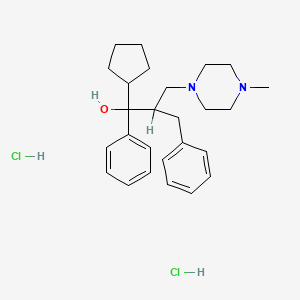
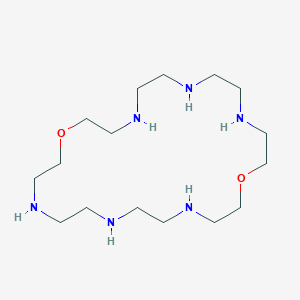
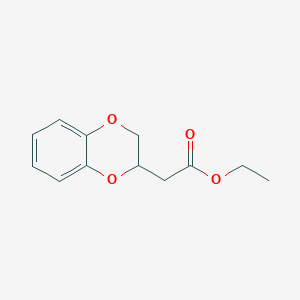
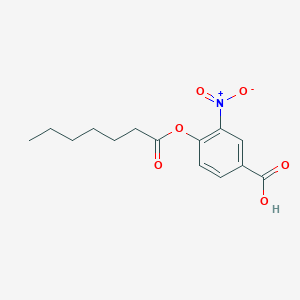
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
